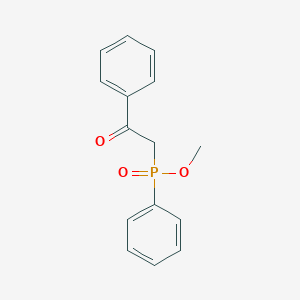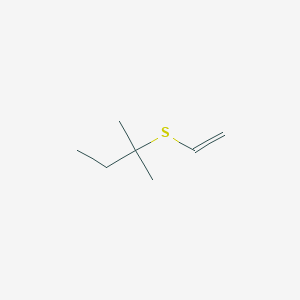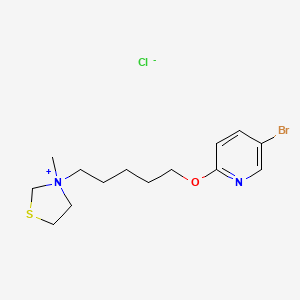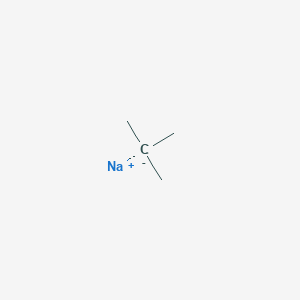
sodium;2-methylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Sodium;2-methylpropane can be synthesized through several methods. One common approach involves the reaction of 2-methylpropane with sodium metal under controlled conditions. This reaction typically requires an inert atmosphere to prevent unwanted side reactions and is carried out at elevated temperatures to facilitate the formation of the sodium-carbon bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of specialized reactors that can maintain the necessary temperature and pressure conditions. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Sodium;2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sodium atom is replaced by another nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides (e.g., bromine, chlorine) are commonly used in substitution reactions.
Elimination: Strong bases like sodium hydroxide or potassium hydroxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution: The major products are typically alkyl halides.
Elimination: The primary products are alkenes, such as 2-methylpropene.
Oxidation and Reduction: Depending on the reagents used, the products can vary widely, including alcohols or alkanes.
科学研究应用
Sodium;2-methylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the study of metabolic pathways and enzyme reactions involving alkyl groups.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for more complex molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of sodium;2-methylpropane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or carbanion, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved can vary widely based on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
2-Methylpropane (Isobutane): The parent hydrocarbon from which sodium;2-methylpropane is derived.
2-Chloro-2-methylpropane: A halogenated derivative that undergoes similar substitution and elimination reactions.
2-Methylpropene: An alkene formed through the elimination reactions of this compound.
Uniqueness
This compound is unique due to the presence of the sodium atom, which imparts distinct reactivity compared to its parent hydrocarbon and other derivatives. This makes it a valuable reagent in organic synthesis and industrial applications.
属性
CAS 编号 |
39712-23-7 |
|---|---|
分子式 |
C4H9Na |
分子量 |
80.10 g/mol |
IUPAC 名称 |
sodium;2-methylpropane |
InChI |
InChI=1S/C4H9.Na/c1-4(2)3;/h1-3H3;/q-1;+1 |
InChI 键 |
BBCAQPYJVYMQFB-UHFFFAOYSA-N |
规范 SMILES |
C[C-](C)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7H-pyrrolo[3,4-g]quinoxaline](/img/structure/B14662750.png)
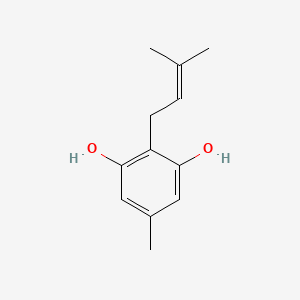

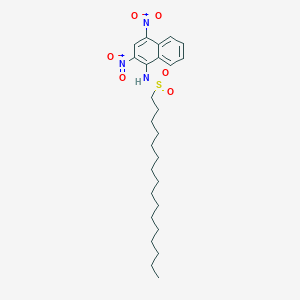
![1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]](/img/structure/B14662764.png)
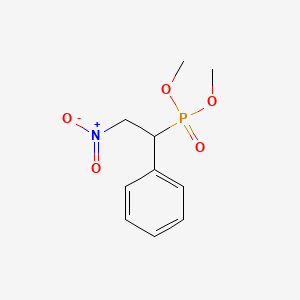
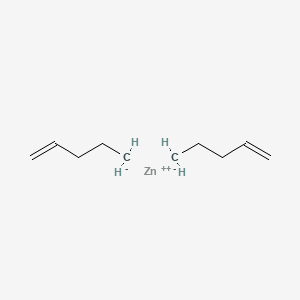

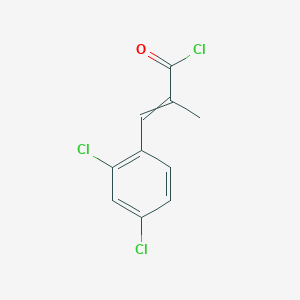
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid](/img/structure/B14662792.png)
